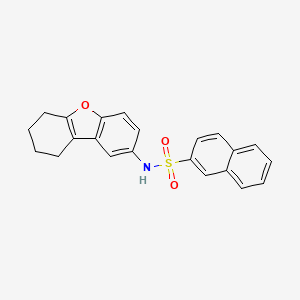
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)naphthalene-2-sulfonamide, also known as TDB, is a synthetic compound that has been studied for its potential use in immunotherapy. TDB has shown promising results in activating immune responses and has the potential to be used in the treatment of infectious diseases and cancer.
Applications De Recherche Scientifique
PET Imaging Agents
Naphthalene-sulfonamides have been synthesized and explored as potential positron emission tomography (PET) agents. Specifically, carbon-11 labeled naphthalene-sulfonamides were developed for imaging of human CCR8, a chemokine receptor involved in various biological processes. The target tracers were prepared with significant radiochemical yields and specific activity, indicating potential for detailed in vivo imaging applications (Wang et al., 2008).
Molecular Structure and Analysis
The molecular structure and properties of similar naphthalene-sulfonamide compounds have been extensively analyzed. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized through various spectroscopic methods and its molecular geometry, vibrational frequencies, and other molecular properties were studied using Density Functional Theory (DFT). This provides a deep understanding of the compound's stability, charge delocalization, and potential electronic applications (Sarojini et al., 2012).
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamide compounds have been studied for their potential in fluorescence sensing and intracellular imaging. A specific naphthalene-based sulfonamide Schiff base was discovered to be a fluorescence turn-on probe for selective detection of Al3+ in an aqueous system, which is crucial for intracellular detection and antimicrobial activity studies. The compound's structure, sensitivity, and binding mode were thoroughly investigated, showcasing its potential in biological imaging and sensing applications (Mondal et al., 2015).
Polymer Applications
Sulfonated polybenzothiazoles containing naphthalene have been synthesized and evaluated as proton exchange membranes. These polymers, incorporating naphthalene and sulfonamide units, displayed excellent dimensional stability, high thermal and oxidative stabilities, and high proton conductivities, making them potential materials for fuel cell applications (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-27(25,18-11-9-15-5-1-2-6-16(15)13-18)23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)26-22/h1-2,5-6,9-14,23H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZWVVWYCSSWRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)



![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)


![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)